Angiotensin I/II (1-6)
Overview
Description
Angiotensin I/II (1-6) is a peptide that is converted from Angiotensin I/II . The precursor angiotensinogen is cleaved by renin to form angiotensin I, which is then hydrolyzed by angiotensin-converting enzyme (ACE) to form the biologically active angiotensin II .
Synthesis Analysis
The synthesis of Angiotensin I/II (1-6) involves the cleavage of the precursor angiotensinogen by renin to form angiotensin I. Angiotensin I is then hydrolyzed by ACE to form angiotensin II .Molecular Structure Analysis
Angiotensin I/II (1-6) is a peptide hormone. Its structure and function are influenced by the presence of chloride ions in ACE . The molecular mechanisms of chloride activation have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent .Chemical Reactions Analysis
The chemical reactions involved in the formation of Angiotensin I/II (1-6) include the cleavage of angiotensinogen by renin to form angiotensin I, and the hydrolysis of angiotensin I by ACE to form angiotensin II .Physical And Chemical Properties Analysis
Angiotensin I/II (1-6) is a peptide hormone. Its physical and chemical properties, including its interactions with ACE and its inhibitors, have been studied using molecular dynamics simulations .Scientific Research Applications
Application 1: Hypertension Treatment
- Scientific Field : Cardiovascular Pharmacology .
- Summary of the Application : Angiotensin receptor-neprilysin inhibitors (ARNIs) are a new class of cardiovascular agents characterized by their dual action on the major regulators of the cardiovascular system, including the renin–angiotensin system (RAS) and the natriuretic peptide (NP) system . They have been shown to be superior to conventional RAS blockers in lowering blood pressure in patients with hypertension .
- Methods of Application : The application of ARNIs in hypertension treatment involves oral administration of the drug. The drug class has been positioned as a first-line therapy in patients with heart failure, particularly with reduced ejection fraction .
- Results or Outcomes : Clinical trials have shown that ARNIs can provide additional clinical benefits independent of their original purpose, including alleviation of glycemic control and renal impairment in patients with heart failure .
Application 2: Pharmacological Intervention of Renin–Angiotensin System
- Scientific Field : Pharmacology .
- Summary of the Application : Angiotensin is a peptide hormone produced by the proteolytic cascade initiated by the enzyme renin. The physiological effects of angiotensin are articulated by a particular receptor subtype, allowing the cells to respond to extracellular signals .
- Methods of Application : The pharmacological intervention of the renin–angiotensin system can be done by using beta blockers which create the inhibitory effect on renin secretion from juxtaglomerular (JG) cells . Another method involves the use of the renin inhibitory peptide .
Application 3: Cardiovascular System Regulation
- Scientific Field : Cardiovascular Pharmacology .
- Summary of the Application : The renin-angiotensin system (RAS) plays numerous physiological roles including regulation of blood pressure, fluid volume, vascular wall integrity, cell growth, cardiac output, and vascular tone in the body . Angiotensin II (Ang II), a multifaceted member of RAS family is known to have various potential effects .
- Methods of Application : The application involves the use of angiotensin receptor blockers (ARBs) and ACE inhibitors to control the RAS .
- Results or Outcomes : The active end product is still Angiotensin II (Ang II). RAS inhibiting agents have shown promising benefits in the management of end-organ damage, ischemia, atherosclerosis, and cardiovascular-related disease .
Application 4: COVID-19 Treatment
- Scientific Field : Virology .
- Summary of the Application : The interaction between the spike protein of severe acute respiratory syndrome coronavirus 2 with angiotensin-converting enzyme 2 leads to the downregulation of the latter, resulting in the dysregulation of the RAS . This dysregulation favors AngII/AT 1 R toxic signaling pathways, providing a mechanical link between cardiovascular pathology and COVID-19 .
- Methods of Application : The application involves the use of angiotensin receptor blockers (ARBs) to inhibit AngII/AT 1 R signaling .
- Results or Outcomes : Inhibiting AngII/AT 1 R signaling through ARBs has been indicated as a promising therapeutic approach to the treatment of COVID-19 .
Application 5: Atherosclerotic Plaque Rupture
- Scientific Field : Cardiovascular Pathology .
- Summary of the Application : Ang II has a central role in mediating prostaglandin E2-dependent macrophage production of matrix metalloproteinases, which are associated with atherosclerotic plaque rupture .
- Methods of Application : The application involves the use of ACE inhibitors and ARBs to control the production of matrix metalloproteinases .
- Results or Outcomes : The use of ACE inhibitors and ARBs has been shown to reduce the risk of atherosclerotic plaque rupture .
Application 6: Multicentric Signaling in Cardiovascular System
- Scientific Field : Cardiovascular Pharmacology .
- Summary of the Application : The renin-angiotensin system (RAS) plays numerous physiological roles including regulation of blood pressure, fluid volume, vascular wall integrity, cell growth, cardiac output, and vascular tone in the body . Angiotensin II (Ang II), a multifaceted member of RAS family is known to have various potential effects .
- Methods of Application : The application involves the use of angiotensin receptor blockers (ARBs) and ACE inhibitors to control the RAS .
- Results or Outcomes : RAS inhibiting agents have shown promising benefits in the management of end-organ damage, ischemia, atherosclerosis, and cardiovascular-related disease .
Application 7: Role in Cardiovascular Diseases and COVID-19 Treatment
- Scientific Field : Virology and Cardiovascular Pharmacology .
- Methods of Application : The application involves the use of angiotensin receptor blockers (ARBs) to inhibit AngII/AT 1 R signaling .
- Results or Outcomes : Inhibiting AngII/AT 1 R signaling through ARBs has been indicated as a promising therapeutic approach to the treatment of COVID-19 .
Safety And Hazards
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55N11O10/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41)/t19-,23-,24-,25-,26-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDDLSICWJNDAM-GKUXVWPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55N11O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensin I/II (1-6) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.